molecular formula C8H6N2O3 B2916250 1H-Benzimidazole-2-carboxylicacid,1-hydroxy-(9CI) CAS No. 59118-50-2

1H-Benzimidazole-2-carboxylicacid,1-hydroxy-(9CI)

Cat. No.: B2916250
CAS No.: 59118-50-2
M. Wt: 178.147
InChI Key: IHROBPZWETYCBZ-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-carboxylicacid,1-hydroxy-(9CI) is an organic compound with the molecular formula C8H6N2O3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-Benzimidazole-2-carboxylicacid,1-hydroxy-(9CI) can be synthesized through several methods. One common synthetic route involves the reaction of o-phenylenediamine with formic acid, followed by oxidation to introduce the hydroxy group at the 1-position. The reaction conditions typically involve heating the reactants under reflux .

Industrial Production Methods

Industrial production of 1H-Benzimidazole-2-carboxylicacid,1-hydroxy-(9CI) often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-2-carboxylicacid,1-hydroxy-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce various halogenated or alkylated benzimidazole compounds .

Scientific Research Applications

1H-Benzimidazole-2-carboxylicacid,1-hydroxy-(9CI) has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole-2-carboxylicacid,1-methyl-(9CI): This compound has a methyl group instead of a hydroxy group at the 1-position.

    1H-Benzimidazole-2-carboxylicacid,1-ethyl-(9CI): Similar to the methyl derivative but with an ethyl group.

    1H-Benzimidazole-2-carboxylicacid,1-chloro-(9CI): This compound has a chlorine atom at the 1-position.

Uniqueness

1H-Benzimidazole-2-carboxylicacid,1-hydroxy-(9CI) is unique due to the presence of the hydroxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

1-hydroxybenzimidazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-8(12)7-9-5-3-1-2-4-6(5)10(7)13/h1-4,13H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHROBPZWETYCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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